N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
The compound “N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a cyclopropane ring, which is a three-membered carbon ring, and a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperidine rings, the cyclopropane ring, and the sulfonamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the chloro groups, the nitrogen atoms in the pyrimidine and piperidine rings, and the sulfur atom in the sulfonamide group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Mechanism of Action
Target of Action
The primary target of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. This compound has been identified as a highly potent AChE inhibitor .
Mode of Action
As an AChE inhibitor, this compound prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action on cholinergic receptors . This results in prolonged nerve impulses at the cholinergic synapses.
Result of Action
In vivo studies have confirmed that this compound significantly inhibits the activity of AChE in the brain but has little effect on the activity of AChE in the intestine . This suggests that the compound may have a selective action on the central nervous system.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZFTJKCGNDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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